molecular formula C22H21N5O3S B2428952 N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1428365-30-3

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2428952
CAS No.: 1428365-30-3
M. Wt: 435.5
InChI Key: AIUWYXSQTZZBBZ-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Biological Activity

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse scientific sources.

Chemical Structure and Synthesis

The compound is characterized by a unique structure combining pyridazinone and thiazolo-pyrimidine moieties. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyridazinone Ring : This is achieved through condensation reactions involving appropriate starting materials.
  • Coupling with Phenyl and Thiazolo-Pyrimidine Units : Subsequent reactions attach the phenyl group and the thiazolo-pyrimidine moiety to form the complete structure.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activities. For example:

  • Mechanism of Action : It has been shown to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, compounds targeting the c-Met receptor have demonstrated efficacy in reducing tumor growth in preclinical models by blocking downstream AKT signaling pathways .
CompoundCell Line TestedIC50 (μM)Mechanism
Compound 12aMHCC97H0.002Inhibits c-Met activation
N-(2-(1-methyl...VariousTBDInduces apoptosis

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has indicated that similar structures can exhibit activity against various bacterial strains. The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Study 1: Anticancer Efficacy

In a study examining the effects of related compounds on liver cancer cell lines (MHCC97H), it was found that certain derivatives exhibited potent antiproliferative effects with IC50 values in the nanomolar range. The study highlighted that these compounds could induce cell cycle arrest and apoptosis in a dose-dependent manner .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of similar pyridazinone derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones in disk diffusion assays, indicating potential for therapeutic applications in infectious diseases .

Properties

IUPAC Name

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-26-20(29)10-9-18(25-26)14-5-2-3-7-16(14)23-19(28)11-13-12-31-22-24-17-8-4-6-15(17)21(30)27(13)22/h2-3,5,7,9-10,13H,4,6,8,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUWYXSQTZZBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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